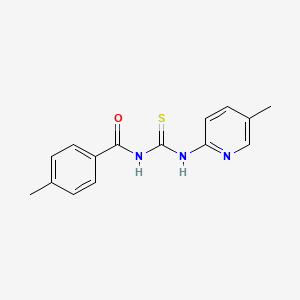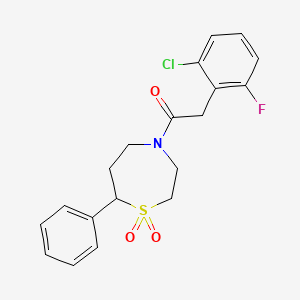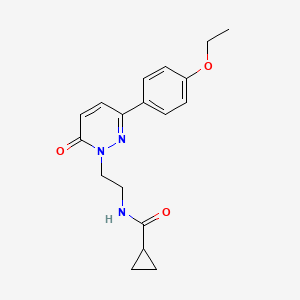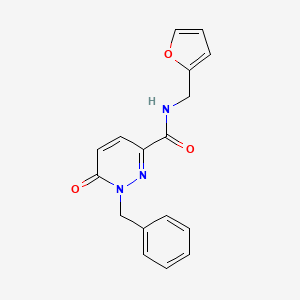![molecular formula C25H27NO6 B2467705 N-[4-Oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamid CAS No. 883953-52-4](/img/structure/B2467705.png)
N-[4-Oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4,5-trimethoxyphenyl group and a cyclohexanecarboxamide moiety. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research indicates its potential use in drug development for treating various diseases, including cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.
Wirkmechanismus
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl (tmp) group, which is present in stk714696, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds have shown notable anti-cancer effects by effectively inhibiting their targets . The TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-containing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Pharmacokinetics
Natural products like tmp-containing compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Tmp-containing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Biochemische Analyse
Biochemical Properties
The TMP group in N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide plays a critical role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has displayed notable anti-cancer effects by effectively inhibiting tubulin, a key protein in cell division .
Molecular Mechanism
The molecular mechanism of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits tubulin, a protein involved in cell division, thereby exerting anti-cancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate starting materials, such as salicylaldehyde and an acetophenone derivative, under acidic or basic conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and the chromen-4-one intermediate.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives to form the desired cyclohexanecarboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer and anti-inflammatory activities.
3,4,5-Trimethoxyphenylacrylamide: Studied for its potential as an anticonvulsant and sedative agent.
Chromen-4-one Derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]cyclohexanecarboxamide stands out due to its unique combination of structural features, which contribute to its distinct biological activities and potential applications. The presence of the chromen-4-one core, 3,4,5-trimethoxyphenyl group, and cyclohexanecarboxamide moiety provides a versatile scaffold for further modification and optimization in drug development and other applications.
Eigenschaften
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDLLQDPDXHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/new.no-structure.jpg)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2467628.png)
![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2467630.png)


![2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2467637.png)




![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)

